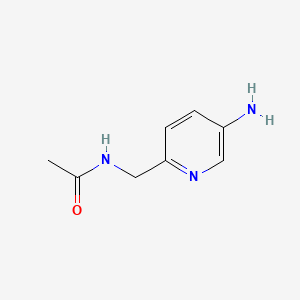
N-((5-Aminopyridin-2-YL)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-Aminopyridin-2-YL)methyl)acetamide is an organic compound with the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol It is characterized by the presence of an acetamide group attached to a pyridine ring, which is further substituted with an amino group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Aminopyridin-2-YL)methyl)acetamide typically involves the reduction of a nitro precursor. One common method is the reduction of N-Methyl-N-(5-nitropyridin-2-yl)acetamide using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst . The reaction conditions generally include a solvent like ethanol and a temperature range of 25-50°C. The reaction proceeds as follows:
N-Methyl-N-(5-nitropyridin-2-yl)acetamide+H2→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure hydrogenation reactors can also enhance the reduction process, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
N-((5-Aminopyridin-2-YL)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of secondary amines.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols can react with the acetamide group under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted acetamides.
科学的研究の応用
N-((5-Aminopyridin-2-YL)methyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-((5-Aminopyridin-2-YL)methyl)acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The acetamide group can also participate in interactions with proteins and other biomolecules, affecting their function and stability .
類似化合物との比較
Similar Compounds
2-Acetamido-5-Aminopyridine: Similar structure but with different substitution patterns.
N-(5-Aminopyridin-2-yl)-N-methylacetamide: A methylated derivative with similar properties.
Uniqueness
N-((5-Aminopyridin-2-YL)methyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
生物活性
N-((5-Aminopyridin-2-YL)methyl)acetamide, an organic compound with the molecular formula C8H11N3O, exhibits significant biological activity and has garnered interest in medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse scientific sources.
This compound is characterized by the presence of a pyridine ring substituted with an amino group and an acetamide moiety. Its molecular weight is approximately 165.19 g/mol. The compound's structure facilitates interactions with various biological molecules, influencing its activity in cellular processes.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and proteins in biological pathways. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical metabolic pathways, including acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's .
- Cell Signaling Modulation : It influences cell signaling pathways, affecting gene expression and cellular metabolism. Studies indicate that it can alter the activity of kinases involved in inflammatory responses .
Anticholinergic Activity
Research has demonstrated that derivatives of 2-aminopyridine, including this compound, exhibit potent AChE inhibition. This activity is crucial for developing therapeutic agents against Alzheimer's disease, as AChE inhibitors help increase acetylcholine levels in the brain .
Anti-inflammatory Effects
In vitro studies have indicated that this compound may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines and nitric oxide in cell models exposed to inflammatory stimuli . These effects suggest potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Synthesis and Biological Evaluation : A study synthesized various 2-aminopyridine derivatives, including the target compound, and evaluated their AChE inhibitory activities. The results indicated that modifications to the pyridine ring significantly affected potency, with some derivatives showing IC50 values comparable to established AChE inhibitors .
- Molecular Docking Studies : Molecular docking simulations revealed that this compound binds effectively to the active site of AChE, supporting its role as a competitive inhibitor. This binding affinity correlates with its observed biological activity .
- Vibrational Spectroscopy : Spectroscopic studies provided insights into the compound's interactions at a molecular level, indicating that hydrogen bonding plays a significant role in its biochemical behavior .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
N-[(5-aminopyridin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-6(12)10-5-8-3-2-7(9)4-11-8/h2-4H,5,9H2,1H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVXIRSGVUOXFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













